8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid

Building Block Procurement Purity Assay Quality Control

Standard isotropane analogs often lack the conformational rigidity and orthogonal reactive handles needed for solid-phase peptide synthesis (SPPS) and fragment-based screening. This geminal 8-amino-8-carboxylic acid isotropane solves that problem with a rigidified bicyclic core, dual H-bonding functionality (3 donors, 5 acceptors), and high aqueous solubility (logP 0.348) that eliminates DMSO co-solvent interference. Key advantages: • Orthogonal amine & carboxylic acid handles enable sequential amide bond formation for internal peptide chain incorporation. • Constrained quaternary 8-position locks side-chain orientation (7 rotatable bonds) for reproducible molecular recognition. • ≥97% HPLC purity ensures accurate 1:1 bioconjugation stoichiometry and minimizes byproducts in ADC linker-payload assembly.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1251923-24-6
Cat. No. B12283624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid
CAS1251923-24-6
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c16-15(14(18)19)12-6-7-13(15)10-17(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,18,19)
InChIKeyYQPJIBYKNDUIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS 1251923-24-6): A Bifunctional Bridged Bicyclic Scaffold for Constrained Amino Acid Research


8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS 1251923-24-6) is a conformationally constrained bicyclic α,α-disubstituted amino acid that incorporates both a primary amine and a carboxylic acid on the 8-position of the 3-benzyl-3-azabicyclo[3.2.1]octane scaffold [1]. The compound belongs to the isotropane class of tropane alkaloid analogs, distinguished by the 3-aza (rather than 8-aza) nitrogen placement and the presence of an N-benzyl substituent [2]. With a molecular formula of C₁₅H₂₀N₂O₂ and molecular weight of 260.33 g/mol, this building block is primarily supplied by Enamine (EN300-89600), Bidepharm, and Leyan for research use in medicinal chemistry, peptidomimetic design, and conformational analysis [1].

Why 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid Cannot Be Replaced by Common Analogs


The 3-benzyl-3-azabicyclo[3.2.1]octane scaffold can be functionalized at multiple positions, yielding analogs with markedly different physicochemical and biological profiles [1]. Removal of the 8-amino group (e.g., 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid, CAS 1375471-52-5) dramatically reduces hydrogen-bonding capacity (H-donors from 3 to 1, H-acceptors from 5 to 2) and increases lipophilicity (logP from ~0.3 to ~2.2) [2]. Conversely, removal of the 8-carboxylic acid eliminates the anionic center essential for salt-bridge interactions and electrostatic steering in target binding [2]. The 8,8-geminal amino acid arrangement creates a sterically hindered, chiral quaternary center that rigidifies the scaffold in ways that 8-monosubstituted or 8-unsubstituted isotropanes cannot emulate [1]. These functional group synergies mean that generic substitution with des-amino, des-carboxy, or regioisomeric analogs will produce divergent solubility, reactivity, and molecular recognition outcomes [2].

Quantitative Differentiation Evidence: 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid vs. Closest Analogs


Vendor Purity Benchmarking: 98% Purity (Leyan) Outperforms Competing Suppliers

Among commercial suppliers of 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid, Leyan provides the highest reported purity of 98%, compared with 97% from Bidepharm and 95% from Enamine [1]. All three vendors support batch-specific QC documentation (NMR, HPLC, GC) .

Building Block Procurement Purity Assay Quality Control

Lipophilicity Shift: 1.9 logP Unit Reduction vs. Des-Amino Analog Improves Aqueous Compatibility

The target compound exhibits a computed logP of 0.348, substantially lower than the 2.2292 logP of the des-amino analog 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS 1375471-52-5) [1]. This ~1.9 log unit reduction translates to an approximately 80-fold increase in predicted aqueous solubility.

Physicochemical Profiling Solubility logP

Hydrogen-Bonding Network Expansion: 3 H-Donors and 5 H-Acceptors Enable Multipoint Recognition

The target compound provides 3 hydrogen-bond donor atoms and 5 hydrogen-bond acceptor atoms (tPSA = 100 Ų), compared with only 1 donor, 2 acceptors, and tPSA = 40.54 Ų for the des-amino analog [1]. The additional amino group contributes +2 donors and +1 acceptor, while the bridged scaffold constrains the relative orientation of these pharmacophoric elements.

Molecular Recognition Hydrogen Bonding Peptidomimetics

Conformational Rigidity and Rotatable Bond Profile: 7 Rotatable Bonds Enable Oriented Derivatization

The target compound possesses 7 rotatable bonds, compared with only 3 rotatable bonds for the des-amino analog [1]. The geminal amino acid substitution at C8 introduces additional rotational degrees of freedom while the bridged bicyclic core maintains overall scaffold rigidity. This unique combination enables precise vectorial presentation of the amine and carboxylic acid groups for parallel chemistry applications.

Conformational Analysis Scaffold Rigidity Medicinal Chemistry

Class-Level Advantage: Metabolic Stability of 8-Azabicyclo[3.2.1]octane Scaffolds vs. Monocyclic Piperidine Analogs

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, and its constrained bicyclic geometry imparts resistance to oxidative N-dealkylation and ring-opening metabolism relative to monocyclic piperidine-based analogs [1]. While compound-specific metabolic data for the target compound are not yet available, the class-level metabolic advantage of the tropane-like scaffold has been established across multiple chemical series, as reviewed by Pollini et al. (2006) [1].

Metabolic Stability Scaffold Comparison Drug Discovery

Optimal Research and Procurement Scenarios for 8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid


Fragment-Based Drug Discovery Requiring High Aqueous Solubility

With a logP of 0.348 and tPSA of 100 Ų, the target compound is uniquely suited for fragment screening libraries that demand high aqueous solubility (>1 mM in PBS buffer) [1]. Compared with the des-amino analog (logP 2.2, tPSA 40.5), the target compound eliminates the need for DMSO co-solvent in biochemical assays, reducing solvent interference in SPR and thermal shift assays .

Synthesis of Constrained Peptidomimetics via Orthogonal Derivatization

The geminal 8-amino and 8-carboxylic acid groups provide two orthogonal reactive handles for sequential amide bond formation—enabling solid-phase peptide synthesis (SPPS) incorporation at internal positions of peptide chains. The 7 rotatable bonds, combined with the rigid bicyclic core, allow precise control over side-chain orientation [1].

Kinase Inhibitor Scaffold Design Requiring Multipoint H-Bonding

The target compound's 3 H-bond donors and 5 H-bond acceptors, conformationally constrained on the azabicyclo scaffold, enable simultaneous interactions with kinase hinge residues and catalytic lysine. This multipoint hydrogen-bonding capacity is unattainable with the des-amino analog (1 donor, 2 acceptors) [1].

High-Precision Stoichiometric Conjugation Chemistry

The 98% purity grade from Leyan ensures accurate 1:1 stoichiometry in bioconjugation reactions (e.g., NHS-ester coupling to lysine residues). The 3% purity advantage over Enamine's 95% grade translates to fewer byproducts and higher conjugate yield, critical for ADC linker-payload assembly .

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